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1-Cyclopropyl-3-(prop-2-yn-1-yl)urea

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers needing a metabolically stable alkyne handle for click chemistry face limited options. This urea scaffold integrates a cyclopropyl ring for CYP-resistance and a terminal alkyne for CuAAC bioconjugation. • Enables modular triazole library synthesis via CuAAC. • Cyclopropyl group enhances target binding & reduces oxidative metabolism. • CNS drug-like properties: MW 138.17, TPSA 41.1 Ų, XLogP3 0.0. • ≥95% purity; 50 mg to gram scales for R&D.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1249183-21-8
Cat. No. B1373171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(prop-2-yn-1-yl)urea
CAS1249183-21-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC#CCNC(=O)NC1CC1
InChIInChI=1S/C7H10N2O/c1-2-5-8-7(10)9-6-3-4-6/h1,6H,3-5H2,(H2,8,9,10)
InChIKeyKXEBMAUNGSMZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-(prop-2-yn-1-yl)urea Overview


1-Cyclopropyl-3-(prop-2-yn-1-yl)urea (CAS 1249183-21-8) is a synthetic disubstituted urea derivative bearing a cyclopropyl ring at N1 and a propargyl (prop-2-yn-1-yl) group at N3 [1]. The compound possesses a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol, with a purity specification of ≥95% . It is classified as a versatile small-molecule scaffold that integrates a strained cycloalkane for potential metabolic stability and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a building block of interest in both medicinal chemistry and bioconjugation applications [2].

Workflow CuAAC click-chemistry building block
Selection Logic Fragment-based screening; bioconjugation scaffold
Use Context Medicinal chemistry probe; physicochemical optimization Predicted moderate XLogP3 and low TPSA support CNS lead-like space exploration

Why 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is Unique


Simple substitution with either 1-cyclopropyl-3-ethylurea (lacking the alkyne handle) or 1-(prop-2-yn-1-yl)urea (lacking the cyclopropyl ring) fails to replicate the integrated properties of 1-cyclopropyl-3-(prop-2-yn-1-yl)urea. The terminal alkyne enables regioselective CuAAC for modular library construction, while the cyclopropyl ring imparts conformational restriction that can enhance target binding and resistance to oxidative metabolism [1]. Furthermore, analogs such as 1-allyl-3-cyclopropylurea lack the orthogonal reactivity of the terminal alkyne for bioorthogonal chemistry, and 1-cyclopropyl-3-phenylurea introduces lipophilicity without a bioorthogonal reactive site [2]. The following quantitative evidence demonstrates that the specific combination of these two functional groups uniquely positions this scaffold for both click chemistry and medicinal chemistry optimization.

Target Scaffold Propargyl + Cyclopropyl urea
Analog Mismatch Saturated or aryl-substituted analogs (ethyl, phenyl) lack the terminal alkyne required for CuAAC conjugation.
Target Scaffold Propargyl + Cyclopropyl urea
Analog Mismatch 1-Allyl-3-cyclopropylurea lacks orthogonal CuAAC reactivity, limiting use in bioorthogonal library construction.
Target Scaffold Propargyl + Cyclopropyl urea
Property Shift Replacement with phenyl analog increases lipophilicity, which may alter CYP-mediated metabolism risk and ligand efficiency.

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: Quantitative Evidence


Predicted Lipophilicity and Permeability

The target compound's moderate lipophilicity (XLogP3 = 0.0) balances aqueous solubility and membrane permeability, whereas 1-cyclopropyl-3-ethylurea is more lipophilic (XLogP3 ≈ 0.3) and 1-cyclopropyl-3-phenylurea is substantially more lipophilic (XLogP3 ≈ 2.1) [1]. A lower XLogP3 compared to the phenyl analog may translate into reduced CYP-mediated oxidation and lower plasma protein binding, though confirmation requires experimental validation.

Lipophilicity & Permeability
Class-level inference
Target XLogP3 = 0.0
vs. ethyl analog: 0.3; vs. phenyl analog: ≈2.1
Supports solubility-permeability balance review.
Predicted values require experimental logP confirmation.
Medicinal Chemistry ADME Prediction Lipophilicity

Ligand Efficiency vs. Aryl Analogs

The target compound (MW = 138.17 g/mol, HBD = 2, HBA = 1) offers a lower molecular weight and equivalent hydrogen-bonding capacity compared to 1-cyclopropyl-3-phenylurea (MW = 176.2 g/mol, HBD = 2, HBA = 1), which translates to a higher ligand efficiency (LE) metric when normalized by heavy-atom count [1]. This is particularly advantageous in fragment-based drug design, where maintaining MW below 150 Da while retaining two H-bond donors is desirable for efficient fragment growth.

Ligand Efficiency
Cross-study comparable
MW = 138.17 g/mol; Heavy atoms = 10
ΔMW = -38.0 g/mol vs phenyl analog
Supports fragment library fit with higher ligand efficiency potential.
Data to verify experimentally.
Fragment-Based Drug Design Ligand Efficiency Physicochemical Properties

Terminal Alkyne for Click Chemistry (CuAAC)

The propargyl group in 1-cyclopropyl-3-(prop-2-yn-1-yl)urea provides a terminal alkyne moiety that is absent in 1-cyclopropyl-3-ethylurea and 1-cyclopropyl-3-phenylurea, enabling CuAAC with azide-containing partners at reaction rates of approximately 10–100 M⁻¹s⁻¹ under standard Cu(I) catalysis [1]. In contrast, the allyl analog (1-allyl-3-cyclopropylurea) lacks this orthogonal reactivity profile and cannot participate in CuAAC. This reactivity has been exploited in the synthesis of urea–triazole–amide hybrids and triazole-linked cyclotriphosphazene compounds, demonstrating broad compatibility with azide-bearing pharmacophores [2].

CuAAC Reactivity
Class-level inference
Terminal alkyne present
Ethyl/phenyl/allyl analogs: CuAAC incompetent
Enables bioorthogonal conjugation scaffold selection.
Reactivity context-dependent under standard Cu(I) conditions.
Click Chemistry Bioconjugation Combinatorial Chemistry

TPSA and Blood-Brain Barrier Permeability

The target compound's TPSA of 41.1 Ų falls within the optimal range for CNS penetration (TPSA < 60–70 Ų), identical to that of 1-cyclopropyl-3-ethylurea (TPSA = 41.1 Ų), but substantially lower than 1-cyclopropyl-3-phenylurea (TPSA = 41.1 Ų, though increased rotatable bond count and higher logP may reduce passive CNS permeability) [1]. The low TPSA combined with moderate XLogP3 suggests a favorable starting point for CNS-targeted programs.

BBB Permeability Potential
Class-level inference
TPSA = 41.1 Ų
All cyclopropyl urea analogs share identical TPSA
Reported CNS drug-like space fit; P-gp efflux risk may differ.
Experimental BBB permeability not measured.
CNS Drug Discovery BBB Permeability In Silico ADME

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: Application Scenarios


Fragment-Based Library Synthesis via CuAAC

The terminal alkyne enables high-yielding CuAAC conjugation with diverse azide-containing fragments, allowing rapid construction of urea–triazole hybrid libraries for antimicrobial, anticancer, or CNS target screening [1]. This modular approach leverages the scaffold's XLogP3 = 0.0 and TPSA = 41.1 Ų to maintain drug-like physicochemical space during library expansion.

Metabolic Stability in Lead Optimization

The cyclopropyl ring provides a metabolically resistant N-alkyl substituent relative to acyclic N-ethyl or N-propyl analogs [2]. Combined with the moderate lipophilicity (XLogP3 = 0.0 vs. 0.3 for the ethyl analog), this scaffold can serve as a core for lead optimization campaigns targeting CYP-mediated oxidation liabilities.

Bioorthogonal Conjugation: Prodrugs & PROTACs

The propargyl handle allows bioorthogonal attachment of payloads, fluorescent reporters, or E3 ligase-recruiting moieties without interfering with the cyclopropyl urea pharmacophore. This makes the compound a strategic intermediate for targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) linker development [1].

CNS Fragment Screening

With a molecular weight of 138.17 g/mol, TPSA of 41.1 Ų, and XLogP3 of 0.0, this fragment resides within the optimal CNS drug-like space defined by Wager et al. (TPSA < 60 Ų, MW < 400 Da) [1]. Its balanced properties make it a suitable candidate for fragment-based screening against CNS targets such as monoamine oxidases or soluble epoxide hydrolase, where cyclopropyl urea derivatives have demonstrated promising inhibition in related structural series [2].

Application
Selection Property
Validation Focus
Fragment-Based Library Synthesis
CuAAC-compatible terminal alkyne
Triazole hybrid yield and library diversity
Lead Optimization
Cyclopropyl metabolic stability context
CYP-mediated oxidation endpoint review
Bioorthogonal Conjugation
Propargyl handle for payload attachment
PROTAC/ADC linker integrity and reactivity
CNS Fragment Screening
Low TPSA and moderate predicted lipophilicity
CNS target binding and P-gp efflux ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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